molecular formula C18H17N3O2S B3011065 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide CAS No. 2415629-30-8

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

Cat. No. B3011065
M. Wt: 339.41
InChI Key: NXTSIMIZHHTUFZ-UHFFFAOYSA-N
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Description

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors that play a crucial role in the growth and proliferation of cancer cells. It also exhibits antioxidant and anti-inflammatory properties that help in the treatment of neurodegenerative disorders.

Biochemical And Physiological Effects

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at various stages. In addition, it exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the major advantages of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is its potent antitumor and neuroprotective activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, its low solubility in water and poor pharmacokinetic properties limit its potential for clinical use.

Future Directions

There are several future directions for the research on 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. One of the major areas of research is the development of more potent analogs with improved pharmacokinetic properties. Moreover, the use of this compound in combination with other drugs or therapies is also being explored. Additionally, further studies are needed to understand the exact mechanism of action and to identify potential targets for the treatment of cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves the reaction of 6-methoxy-2-nitroaniline with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to obtain the final product.

Scientific Research Applications

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor, antifungal, and antibacterial activities. Moreover, it has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-11-6-7-14-13(10-11)12(8-9-19-14)17(22)21-18-20-15-4-2-3-5-16(15)24-18/h6-10H,2-5H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTSIMIZHHTUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

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